molecular formula C11H17N3O6 B12924456 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(dimethylamino)pyrimidine-2,4(1H,3H)-dione

1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(dimethylamino)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B12924456
M. Wt: 287.27 g/mol
InChI Key: NQCGFLGDDGUFGX-FDDDBJFASA-N
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Description

1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(dimethylamino)pyrimidine-2,4(1H,3H)-dione is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring and a pyrimidine moiety. It is known for its diverse applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(dimethylamino)pyrimidine-2,4(1H,3H)-dione involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring. The reaction conditions typically include the use of strong acids or bases as catalysts.

    Introduction of Hydroxyl Groups: The hydroxyl groups are introduced through oxidation reactions, often using reagents such as osmium tetroxide or potassium permanganate.

    Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized through a series of condensation reactions involving suitable amines and carbonyl compounds.

    Final Coupling: The final step involves coupling the tetrahydrofuran and pyrimidine moieties under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(dimethylamino)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(dimethylamino)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of viral infections and cancer.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(dimethylamino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(methylamino)pyrimidine-2,4(1H,3H)-dione
  • 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(ethylamino)pyrimidine-2,4(1H,3H)-dione

Uniqueness

The uniqueness of 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(dimethylamino)pyrimidine-2,4(1H,3H)-dione lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the dimethylamino group, in particular, enhances its reactivity and potential for various applications.

Properties

Molecular Formula

C11H17N3O6

Molecular Weight

287.27 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(dimethylamino)pyrimidine-2,4-dione

InChI

InChI=1S/C11H17N3O6/c1-13(2)5-3-14(11(19)12-9(5)18)10-8(17)7(16)6(4-15)20-10/h3,6-8,10,15-17H,4H2,1-2H3,(H,12,18,19)/t6-,7-,8-,10-/m1/s1

InChI Key

NQCGFLGDDGUFGX-FDDDBJFASA-N

Isomeric SMILES

CN(C)C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

CN(C)C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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